molecular formula C14H19N B13226676 6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane

6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane

Katalognummer: B13226676
Molekulargewicht: 201.31 g/mol
InChI-Schlüssel: YELQMFPUUOELEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azabicyclo structure imparts specific chemical properties that make it a valuable target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane can be achieved through several synthetic routes. One common method involves the cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure. For instance, a [2+2] cycloaddition reaction can be employed to construct the bicyclic framework .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Photochemical methods and catalytic processes are often utilized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups such as azides or halides .

Wissenschaftliche Forschungsanwendungen

6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane is unique due to its specific substitution pattern and the presence of the ethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C14H19N

Molekulargewicht

201.31 g/mol

IUPAC-Name

6-(4-ethylphenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C14H19N/c1-2-10-3-5-11(6-4-10)13-7-12-8-15-9-14(12)13/h3-6,12-15H,2,7-9H2,1H3

InChI-Schlüssel

YELQMFPUUOELEH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2CC3C2CNC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.